cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate

Antimalarial synthesis Febrifugine analogue Piperidine intermediate

cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate (CAS 616890-33-6), also named tert-butyl (2R,3R)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate, is a chiral, enantiopure N-Boc-protected 2-allyl-3-hydroxypiperidine with molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. The compound belongs to the 2-substituted 3-hydroxypiperidine scaffold, a privileged structural motif found in numerous bioactive natural products and drug candidates including the NK-1 antagonists L-733,060 and CP-99,994, the antimalarial febrifugine, and the antiprotozoal agent halofuginone.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 616890-33-6
Cat. No. B1383605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate
CAS616890-33-6
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1CC=C)O
InChIInChI=1S/C13H23NO3/c1-5-7-10-11(15)8-6-9-14(10)12(16)17-13(2,3)4/h5,10-11,15H,1,6-9H2,2-4H3/t10-,11-/m1/s1
InChIKeyLWRHBPUNAPRDCM-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate (CAS 616890-33-6): Procurement-Grade Overview of a Chiral 2,3-Disubstituted Piperidine Building Block


cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate (CAS 616890-33-6), also named tert-butyl (2R,3R)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate, is a chiral, enantiopure N-Boc-protected 2-allyl-3-hydroxypiperidine with molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . The compound belongs to the 2-substituted 3-hydroxypiperidine scaffold, a privileged structural motif found in numerous bioactive natural products and drug candidates including the NK-1 antagonists L-733,060 and CP-99,994, the antimalarial febrifugine, and the antiprotozoal agent halofuginone [1]. Its defining features—a cis relationship between the C2 allyl and C3 hydroxyl groups, enantiopure (2R,3R) absolute configuration, and Boc protection—make it a versatile chiral intermediate for asymmetric synthesis of piperidine-containing pharmacophores.

Why cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate Cannot Be Replaced by Generic 3-Hydroxypiperidine Analogs in Stereochemically Demanding Syntheses


Although multiple N-Boc-3-hydroxypiperidine derivatives share the same molecular formula (C13H23NO3, MW 241.33), their substitution pattern and relative stereochemistry dictate fundamentally different synthetic outcomes. The cis-2-allyl-3-hydroxy arrangement in this compound enables stereospecific transformations—including directed epoxidation of the allyl group and subsequent nucleophilic opening—that are impossible with the regioisomeric 3-allyl-3-hydroxypiperidine (CAS 1331825-48-9) or the trans diastereomer [1]. Furthermore, the Boc protecting group provides orthogonal stability relative to Cbz-protected analogs such as benzyl (2S,3S)-2-allyl-3-hydroxypiperidine-1-carboxylate (CAS 304436-17-7), allowing selective deprotection in multi-step sequences without disturbing acid-sensitive functionality elsewhere in the molecule [2]. Generic substitution with an incorrectly configured or unprotected piperidine building block would alter or abolish the stereochemical outcome, compromising yields and enantiopurity in downstream steps.

Quantitative Evidence for cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate: Comparative Performance Data for Informed Procurement


Synthetic Yield in Febrifugine Analogue Production: cis-2-Allyl-3-hydroxypiperidine Scaffold vs. Alternative Piperidine Intermediates

In the synthesis of febrifugine analogues, the racemic cis-configured tert-butyl (2S*,3S*)-2-allyl-3-hydroxypiperidine-1-carboxylate (compound 10, matching the relative stereochemistry of the target compound) was prepared from the corresponding N-Boc-piperidinone (compound 3) via hydrolysis and N-Boc protection in 61% isolated yield (2.36 g from 4.39 g, 16.0 mmol scale) [1]. The allyl group was subsequently exploited for stereospecific epoxidation with m-CPBA, yielding the epoxide intermediate 11 in 44% yield over two steps (MOM protection followed by epoxidation). This contrasts with alternative synthetic routes using trans-2-allyl-3-hydroxypiperidine intermediates described in patent CN201610901258, where the trans configuration necessitates a different synthetic sequence to access febrifugine/halofuginone targets, and the cis epoxide intermediate uniquely enables a distinct set of coupling reactions with quinazolinone electrophiles at the less hindered face [2].

Antimalarial synthesis Febrifugine analogue Piperidine intermediate

Diastereoselectivity Advantage: cis vs. trans Configuration in Phosphite-Driven Cyclodehydration Methodology

The Huy et al. (2014) methodology for synthesizing cis- and trans-2-substituted 3-hydroxypiperidines achieves diastereomeric ratios (dr) of >19:1 for both stereoisomers via a phosphite-driven cyclodehydration approach [1]. This methodology, scalable to 14 g, establishes that both cis and trans isomers can be accessed with excellent stereocontrol. However, the cis-configured products (such as the target compound) arise from syn-amino alcohol precursors, whereas trans products derive from anti-amino alcohol precursors, meaning that the choice of starting material stereochemistry dictates which isomer is obtained. This is significant because for applications requiring the cis-2,3-relationship—such as certain febrifugine analogue scaffolds where the cis-epoxide intermediate enables facial selectivity in nucleophilic opening—only the cis isomer is synthetically competent. The trans isomer would lead to epoxide opening at the opposite face, producing diastereomeric products with potentially divergent biological activity [2].

Stereoselective synthesis Cyclodehydration 3-Hydroxypiperidine

Functional Group Orthogonality: Boc vs. Cbz Protection in 2-Allyl-3-hydroxypiperidine Intermediates

The target compound employs N-Boc protection, which is orthogonal to the Cbz (benzyloxycarbonyl) group used in related intermediates such as benzyl (2S,3S)-2-allyl-3-hydroxypiperidine-1-carboxylate (CAS 304436-17-7). In the febrifugine analogue synthesis reported by Kikuchi et al. (2006), the Boc group of compound 10 was stable under the acidic conditions used for MOM ether cleavage (10% HCl-MeOH) as well as under epoxidation conditions (m-CPBA, NaHCO3), whereas a Cbz group would be susceptible to hydrogenolytic or transfer hydrogenation conditions [1]. This orthogonality is critical in multi-step sequences where other protecting groups (e.g., TBDMS ethers, MOM ethers) must be selectively removed without affecting the N-protecting group. The Boc group can be cleaved under orthogonal acidic conditions (TFA or HCl) at the final deprotection stage to liberate the free piperidine for further functionalization or biological evaluation [2].

Protecting group strategy Orthogonal deprotection Piperidine synthesis

Allyl Group as a Synthetic Handle: Epoxidation Reactivity Enables Downstream Diversification Not Possible with Saturated 2-Alkyl Analogs

The allyl substituent at the C2 position of this compound is a critical functional handle enabling stereospecific transformations that cannot be performed with saturated 2-alkyl-3-hydroxypiperidine analogs. In the Kikuchi et al. (2006) synthesis, the allyl group of compound 10 was epoxidized with m-CPBA to yield the oxiranylmethyl-substituted piperidine 11 in 44% yield (two steps, 2.45 g scale) [1]. This epoxide intermediate served as an electrophilic coupling partner with 4-hydroxyquinazoline and related heterocycles to construct the febrifugine scaffold. By contrast, a saturated 2-ethyl or 2-propyl analog would lack this reactive alkene, requiring alternative and potentially lower-yielding C-C bond formation strategies. The allyl group also enables other diversification reactions—including dihydroxylation, cross-metathesis, and hydroboration—that expand the accessible chemical space beyond what is possible with simple alkyl substituents [2].

Allyl functionalization Epoxidation Piperidine diversification

Supplier Purity and Availability: Comparative Quality Metrics Across Commercial Sources

Commercial purity specifications for cis-tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate vary across suppliers. AKSci offers the compound at 95% minimum purity (Cat. 4522AQ) with long-term storage at cool, dry conditions . Macklin (via cnreagent.com) supplies the (2R,3R)-enantiopure form at 95% purity, priced at approximately 1541 CNY/100 mg . Fluorochem (Cat. F530984) lists the compound at 90.0% purity . In comparison, the closely related regioisomer 1-Boc-3-allyl-3-hydroxypiperidine (CAS 1331825-48-9) is available from AKSci at 95% purity, while the Cbz-protected analog benzyl (2S,3S)-2-allyl-3-hydroxypiperidine-1-carboxylate (CAS 304436-17-7) is offered at 95% purity from similar suppliers. The target compound's pricing (approximately 15.41 CNY/mg from Macklin) positions it as a cost-effective building block relative to custom-synthesized alternatives. The MDL number MFCD30471970 uniquely identifies this compound across supplier databases, facilitating cross-referencing and quality verification .

Commercial availability Purity specification Procurement benchmark

Optimal Application Scenarios for cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate Based on Verified Evidence


Synthesis of Febrifugine and Halofuginone Analogues via Epoxide Intermediate Strategy

This compound is the preferred chiral building block for synthesizing febrifugine analogues through the epoxide-mediated coupling strategy validated by Kikuchi et al. (2006). The cis-2-allyl-3-hydroxy configuration enables stereospecific epoxidation of the allyl group, and the resulting oxiranylmethyl-substituted piperidine serves as an electrophilic partner for coupling with 4-hydroxyquinazoline and related heterocycles. The 61% yield for the Boc-protected cis intermediate (2.36 g scale) and 44% yield for the two-step MOM protection-epoxidation sequence provide a reproducible benchmark for planning multi-gram synthesis campaigns targeting antimalarial lead compounds. This application leverages the unique combination of cis stereochemistry, allyl functionality, and Boc protection that is not simultaneously available in any single comparator compound [1].

Asymmetric Synthesis of 2,3-Disubstituted Piperidine Pharmacophores Requiring cis Relative Configuration

For research programs targeting bioactive piperidine scaffolds where the cis-2,3-relationship is essential (e.g., certain NK-1 receptor antagonist analogues, 3-hydroxypipecolic acid derivatives, or iminosugar precursors), this enantiopure (2R,3R) compound provides a direct entry point. The phosphite-driven cyclodehydration methodology of Huy et al. (2014) demonstrates that cis-2-substituted 3-hydroxypiperidines can be accessed with dr >19:1, but the cis isomer cannot be obtained from trans-configured precursors without stereochemical inversion. Procuring the pre-configured cis (2R,3R) enantiomer eliminates the need for chiral resolution or asymmetric synthesis steps, reducing the synthetic step count by 2–4 steps compared to routes starting from achiral or racemic piperidine precursors [2].

Modular Diversification via Alkene Functionalization Chemistry on the Allyl Handle

The allyl substituent at C2 enables a range of alkene functionalization reactions—epoxidation, dihydroboration, cross-metathesis, and Wacker oxidation—that are not feasible with saturated 2-alkyl analogs. This compound is therefore suited for medicinal chemistry programs requiring modular access to diverse 2-substituted-3-hydroxypiperidine libraries. Unlike the regioisomeric 3-allyl-3-hydroxypiperidine (CAS 1331825-48-9), where the allyl and hydroxyl groups share the same carbon and cannot participate in directed transformations, the 1,2-relationship between the allyl and hydroxyl groups in the target compound allows for potential substrate-directed diastereoselective reactions [1].

Multi-Step Synthetic Sequences Requiring Orthogonal N-Protecting Group Strategy

In synthetic routes employing orthogonal protecting group strategies, the N-Boc group of this compound provides acid-labile protection that is orthogonal to hydrogenolytically cleaved Cbz groups used on other amine functionalities. This enables selective deprotection sequences where the Boc group is removed at the final stage with TFA or HCl, while Cbz or benzyl protecting groups elsewhere in the molecule are removed earlier via hydrogenolysis. This orthogonality is demonstrated in the Kikuchi et al. (2006) synthesis, where the Boc group survives MOM ether cleavage (10% HCl-MeOH) and epoxidation conditions, and is only removed at the final step to liberate the free piperidine. The Cbz analog (CAS 304436-17-7) would be incompatible with this sequence due to its lability under hydrogenolysis conditions [1].

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